2-methyl-N-benzyl-malonamic acid
Description
2-Methyl-N-benzyl-malonamic acid is a malonamic acid derivative featuring a methyl substituent at the 2-position of the malonic acid backbone and an N-benzylamide group. Malonamic acids are structurally characterized by a central malonic acid core (HOOC–CH₂–COOH) modified with amide functionalities. In this compound, the benzyl group enhances lipophilicity, while the methyl substituent influences steric and electronic properties.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(benzylamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
SSHFRRXCDACHET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Steric Effects : The N-benzyl group introduces steric bulk, which may hinder enzymatic or catalytic interactions compared to smaller amides (e.g., N-methyl groups in Methyl N-methyl-N-benzylmalonamate) .
- Functional Group Diversity : The N,O-bidentate directing group in ’s compound enables metal coordination, a feature absent in malonamic acids unless modified .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison (Selected Examples)
Analysis :
- The $ ^1\text{H NMR} $ of this compound would likely show a methyl singlet near δ 1.2–1.5 (depending on proximity to electronegative groups) and aromatic protons at δ 7.20–7.40 for the benzyl group.
- The absence of a methoxy group (cf. compound 21) would reduce electron withdrawal, shifting carboxylic proton signals upfield compared to compound 21 .
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